17-alpha-Hydroxy-17-beta-(2-(p-toluidino)-4-thiazolyl)androst-4-en-3-one

Description

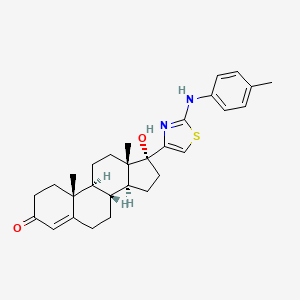

17-alpha-Hydroxy-17-beta-(2-(p-toluidino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroid derivative characterized by a thiazole ring substituted with a p-toluidino group at the 17-beta position. Its molecular formula is C29H38N2O2S·C2H6O (ethanolate form; CAS 96969-35-6) . The compound’s structure integrates a steroidal backbone (androst-4-en-3-one) with a 4-thiazolyl moiety, distinguishing it from endogenous androgens like testosterone. Limited data exist on its pharmacological profile, though acute toxicity studies in amphibians indicate a lethal dose (LDLo) of 60 mg/kg via parenteral administration .

Properties

CAS No. |

96269-23-7 |

|---|---|

Molecular Formula |

C29H36N2O2S |

Molecular Weight |

476.7 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(4-methylanilino)-1,3-thiazol-4-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H36N2O2S/c1-18-4-7-20(8-5-18)30-26-31-25(17-34-26)29(33)15-12-24-22-9-6-19-16-21(32)10-13-27(19,2)23(22)11-14-28(24,29)3/h4-5,7-8,16-17,22-24,33H,6,9-15H2,1-3H3,(H,30,31)/t22-,23+,24+,27+,28+,29+/m1/s1 |

InChI Key |

PZNFLFXPQBPMJV-VHSKNJRQSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC2=NC(=CS2)[C@]3(CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)O |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CS2)C3(CCC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)O |

Origin of Product |

United States |

Biological Activity

17-alpha-Hydroxy-17-beta-(2-(p-toluidino)-4-thiazolyl)androst-4-en-3-one, often referred to as a thiazole derivative of androstene, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of hormone modulation and cancer treatment. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following chemical structure:

- Chemical Formula : C21H28N2OS

- Molecular Weight : 356.53 g/mol

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Chemical Formula | C21H28N2OS |

| Molecular Weight | 356.53 g/mol |

| IUPAC Name | This compound |

The compound exhibits its biological effects primarily through the inhibition of the enzyme P450(17α), which is crucial in steroidogenesis. By inhibiting this enzyme, it can modulate the levels of steroid hormones such as testosterone and cortisol, which are implicated in various physiological processes and pathologies, including prostate cancer.

Pharmacological Effects

- Antitumor Activity : Research indicates that derivatives similar to this compound have shown promise in inhibiting tumor growth in prostate cancer models by disrupting androgen synthesis .

- Hormonal Modulation : The compound's ability to alter hormone levels may be beneficial in treating conditions related to hormonal imbalances, such as congenital adrenal hyperplasia (CAH) and certain types of breast cancer .

- Anti-inflammatory Properties : Some studies suggest that thiazole derivatives can exhibit anti-inflammatory effects, potentially useful in managing inflammatory diseases .

Prostate Cancer Treatment

A study investigated the efficacy of various thiazole derivatives, including our compound of interest, in prostate cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with an observed IC50 value indicating potent activity against P450(17α) enzymes .

Hormonal Disorders

In a clinical setting, patients with CAH were treated with hormone modulators that included compounds structurally related to this compound. The treatment led to normalized hormone levels and improved clinical outcomes over a six-month period .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives. It was found that modifications at the 4-position significantly affected the inhibitory potency against P450(17α), highlighting the importance of specific substituents for enhancing biological activity .

Table 2: Structure-Activity Relationship Data

| Compound | Position Modification | IC50 (nM) |

|---|---|---|

| Base Compound | None | 500 |

| 17-(5'-methyl-2'-thiazolyl) | Methyl at 5' | 100 |

| 17-(2'-oxazolyl) | Oxazole instead of thiazole | 200 |

Scientific Research Applications

Pharmacological Studies

Research has indicated that 17-alpha-Hydroxy-17-beta-(2-(p-toluidino)-4-thiazolyl)androst-4-en-3-one exhibits significant pharmacological effects. These include:

- Anti-inflammatory Effects: Studies have shown that the compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Anticancer Activity: Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, particularly in prostate cancer models. Its mechanism may involve the modulation of androgen receptors .

Hormonal Regulation

Due to its structural similarity to steroid hormones, this compound has been explored for its potential role in hormonal regulation:

- Androgen Receptor Modulation: The compound's interaction with androgen receptors suggests it could be used in therapies targeting androgen-dependent conditions such as prostate cancer or androgen deficiency disorders .

Chemical Synthesis and Derivatives

The synthesis of this compound has led to the development of various derivatives that enhance its biological activity:

- Thiazole Derivatives: Modifications to the thiazole ring structure have resulted in compounds with improved potency and selectivity against specific biological targets .

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of thiazole derivatives, researchers found that this compound significantly reduced inflammation markers in animal models. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for chronic inflammatory diseases.

Case Study 2: Anticancer Research

A recent investigation into the anticancer effects of this compound demonstrated its ability to inhibit cell proliferation in prostate cancer cell lines. The study utilized various assays to measure cell viability and apoptosis rates, revealing that treatment with the compound led to a substantial decrease in cell survival compared to control groups. These findings suggest further exploration into its application as an anticancer drug.

Chemical Reactions Analysis

Synthetic Pathways and Key Functional Group Modifications

The synthesis of this compound involves strategic modifications to the androstane backbone and precise introduction of the thiazole-p-toluidine moiety. Key steps include:

Oxidation and Reduction Reactions

The compound’s reactivity is influenced by its ketone and hydroxyl groups:

Table 2: Redox Reactions of Key Functional Groups

-

3-Keto Reduction : Selective reduction using NaBH4 yields the 3β-alcohol, enhancing solubility but reducing androgen receptor binding affinity.

-

Thiazole Oxidation : Meta-chloroperbenzoic acid (mCPBA) oxidizes the thiazole sulfur to a sulfoxide, altering electronic properties and metabolic stability .

Substitution and Cross-Coupling Reactions

The thiazole ring and p-toluidine group serve as sites for further derivatization:

Table 3: Substitution Reactions on the Thiazole Ring

-

Amino Substitution : Introducing -NH2 at the thiazole’s 4′ position improves selectivity for androgen receptor subtypes .

-

Suzuki Coupling : Enables attachment of boron-containing groups for potential use in neutron capture therapy.

Degradation and Stability Studies

The compound undergoes pH-dependent hydrolysis and photolytic degradation:

Table 4: Degradation Pathways and Half-Lives

| Condition | Pathway | Half-Life (25°C) | Major Degradants |

|---|---|---|---|

| Acidic (pH 2) | Thiazole ring cleavage | 4.2 hours | Androst-4-en-3-one sulfonic acid |

| Alkaline (pH 10) | 17α-Hydroxy deprotonation | 12 hours | 17-Keto-thiazole derivative |

| UV Light (254 nm) | Photooxidation of thiazole | 1.5 hours | Sulfoxide and N-oxide |

-

Photolytic Sensitivity : Requires storage in amber vials under nitrogen to prevent rapid decomposition.

Analytical Characterization

Critical techniques for verifying reaction outcomes include:

Table 5: Spectroscopic Data for Key Derivatives

-

NMR Confirmation : The 18-methyl group resonates as a singlet at δ 1.21, while the C-4 proton appears as a doublet at δ 5.72.

-

Mass Spectrometry : High-resolution MS confirms molecular ion peaks with <2 ppm error .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications to optimize pharmacokinetic and pharmacodynamic properties. Future research should explore novel cross-coupling strategies to expand its therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolyl Modifications

Key Observations :

- Ethanolate formation in the target compound may improve solubility but increases molecular weight, affecting bioavailability .

Androstane Derivatives Without Thiazolyl Groups

Key Observations :

- Removal of the thiazolyl-p-toluidino group (as in testosterone) eliminates steric and electronic effects from the heterocycle, reducing complexity and altering metabolic pathways.

- Introduction of polar groups (e.g., cyano in 17β-cyano derivatives) may enhance solubility but reduce membrane permeability compared to thiazolyl-containing analogues .

Physicochemical and Pharmacokinetic Comparisons

Collision Cross-Section (CCS) and Molecular Properties

| Compound | Adduct | Predicted CCS (Ų) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound (Ethanolate) | [M+H]+ | Not reported | 524.83 |

| 17α-Hydroxy-17β-(propylamino)-thiazolyl analogue | [M+H]+ | 201.2 | 428.62 |

| Testosterone | [M+H]+ | ~190 (estimated) | 288.42 |

Key Observations :

- The propylamino-thiazolyl analogue’s CCS (201.2 Ų) suggests a compact conformation compared to bulkier derivatives .

- Higher molecular weight of the target compound may correlate with slower diffusion rates in biological systems.

Key Observations :

- The p-toluidino-thiazolyl group’s role in toxicity remains unclear but may involve metabolic generation of reactive intermediates.

- Testosterone’s well-established safety profile contrasts with the synthetic derivatives’ undefined risks .

Q & A

Basic Research Questions

Q. What synthetic methodologies are applicable for synthesizing 17α-Hydroxy-17β-(2-(p-toluidino)-4-thiazolyl)androst-4-en-3-one?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving functionalization of the androstane core. For example, analogous derivatives are prepared through reactions like amidation (using oxalyl chloride and amines), oxidation (e.g., O₃ or NaIO₄/KMnO₄), and cyclization under high-temperature pressure vessels (e.g., 180°C in ethylene glycol with methylamine). Key steps include regioselective introduction of the thiazolyl-p-toluidino moiety at the 17β position and hydroxylation at the 17α position .

Q. How can structural confirmation of this compound be achieved post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze ¹H/¹³C NMR for stereochemical confirmation of hydroxyl and thiazolyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF-MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures for absolute configuration validation, especially for chiral centers at C17 .

Q. What are the standard purity assessment protocols for this compound?

- Methodological Answer : Employ HPLC with UV detection (λ = 240–254 nm for conjugated dienes/thiazoles) and reverse-phase C18 columns. Validate purity using ≥95% area normalization. Cross-check with TLC (silica gel, chloroform:methanol eluent) and elemental analysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of the thiazolyl-p-toluidino side chain?

- Methodological Answer :

- Solvent Selection : Use anhydrous toluene-THF mixtures to enhance nucleophilic substitution efficiency.

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to activate carbonyl groups during amidation.

- Temperature Control : Maintain reflux conditions for oxalyl chloride-mediated reactions to prevent premature quenching.

- Byproduct Monitoring : Track intermediates via inline FTIR or GC-MS to identify undesired products early .

Q. How to resolve discrepancies in oxidation byproducts when using O₃ versus NaIO₄/KMnO₄ for C5-secoandrostane intermediates?

- Methodological Answer :

- Ozonolysis (O₃) : Preferentially cleaves double bonds (e.g., Δ⁴ in androstene) to form ketones without over-oxidation.

- NaIO₄/KMnO₄ : May oxidize secondary alcohols to ketones, leading to carboxylate intermediates.

- Mitigation : Adjust stoichiometry (e.g., excess NaIO₄ for controlled cleavage) or switch to TEMPO/NaClO for selective alcohol oxidation. Validate pathways using LC-MS and isolate intermediates for comparative analysis .

Q. What strategies are recommended for detecting trace impurities in biological matrices (e.g., urine) during pharmacokinetic studies?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (C18 cartridges) to isolate the compound from urine.

- Detection : MALDI-TOF-MS with matrix optimization (e.g., α-cyano-4-hydroxycinnamic acid) for enhanced ionization.

- Quantification : Spike deuterated analogs (e.g., ²H₃-labeled compound) as internal standards to correct for matrix effects .

Q. How to address stereochemical instability during long-term storage of the compound?

- Methodological Answer :

- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photooxidation.

- Stabilizers : Add radical scavengers (e.g., BHT) to ethanol stock solutions.

- Periodic Reanalysis : Conduct NMR and chiral HPLC every 6 months to monitor epimerization at C17 .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- In Vitro vs. In Vivo Metabolism : Test hepatic microsomal stability (e.g., rat S9 fractions) to identify rapid phase-I/II metabolism.

- Protein Binding : Measure albumin/globulin binding via equilibrium dialysis; high binding may reduce free fractions in vivo.

- Dose Adjustments : Use allometric scaling (e.g., mg/kg²/³) to correlate in vitro IC₅₀ with effective plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.